Ethyl 2-propanamidoacetate
Description
Ethyl 2-propanamidoacetate is an organic compound with the molecular formula C7H13NO3. It is a derivative of propanoic acid and is characterized by the presence of an ester and an amide functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-(propanoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-6(9)8-5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFRTCBBCLBPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-propanamidoacetate can be synthesized through the reaction of ethyl chloroacetate with propanamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of propanoic acid with ethanol, followed by the amidation with propanamide. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Synthesis of Ethyl 2-propanamidoacetate
This compound can be synthesized through several methods:
- Nucleophilic Substitution : The compound is commonly produced by reacting ethyl chloroacetate with propanamide in the presence of a base such as sodium hydroxide. This reaction occurs under mild conditions, allowing for efficient nucleophilic substitution.
- Esterification and Amidation : In industrial settings, the compound is synthesized via the esterification of propanoic acid with ethanol, followed by amidation with propanamide. This method is optimized for high yield and purity, often utilizing catalysts to enhance the reaction efficiency.
Scientific Research Applications
This compound has a wide range of applications in various scientific fields:
Chemistry
- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for further derivatization to create more complex molecules.
Biology
- Enzyme-Catalyzed Reactions : The compound is employed in studies investigating enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
- Drug Development : this compound is explored for its potential in developing novel therapeutic agents. Its derivatives have been investigated for anti-inflammatory and analgesic properties, contributing to pain management therapies .
Industry
- Production of Specialty Chemicals : The compound is utilized as a building block for synthesizing specialty chemicals used in various industrial applications.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antitumor Activity : Research has shown that derivatives of this compound exhibit growth inhibitory effects against human colon cancer cells. These studies focus on the structure-activity relationship to optimize therapeutic efficacy .
- Anti-inflammatory Properties : In animal models, compounds related to this compound demonstrated significant reductions in inflammation markers, supporting their potential use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of ethyl 2-propanamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include hydrolysis, oxidation, and reduction reactions, which modify the compound’s structure and function.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amide group.
Propanamide: An amide with similar properties but without the ester functionality.
Ethyl propanoate: An ester similar in structure but without the amide group.
Uniqueness: Ethyl 2-propanamidoacetate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to compounds with only one of these groups.
Biological Activity
Ethyl 2-propanamidoacetate is an organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications in medicinal chemistry.
Synthesis of this compound
This compound can be synthesized through various methods, often involving the reaction of ethyl acetate with propanamide derivatives. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. For instance, one method involves the use of thioamides in a catalytic process that yields polysubstituted acylamino compounds with high efficiency .
Biological Activities
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antibacterial and anti-inflammatory agent. Below are some key findings:
- Antibacterial Activity : this compound has demonstrated significant antibacterial properties against various pathogens. In a study assessing the antibacterial efficacy of related compounds, derivatives showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
- Anti-inflammatory Effects : Research has indicated that derivatives of this compound exhibit anti-inflammatory activity, which may be attributed to their ability to inhibit pro-inflammatory cytokines. The compound's mechanism involves modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, certain modifications to the ethyl amido structure have resulted in enhanced potency against specific cancer types, as evidenced by IC50 values obtained from cell viability assays .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antibacterial Studies : A study on the synthesis of new derivatives revealed that this compound analogs exhibited potent antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL against various strains including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds derived from this compound could significantly reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.
- Cytotoxicity in Cancer Cells : this compound showed selective cytotoxicity towards cancer cells with IC50 values indicating effective growth inhibition at low concentrations. For example, modifications led to compounds with IC50 values as low as 1.5 mM in certain cancer cell lines, highlighting its potential for further development as an anticancer agent. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
